molecular formula C24H21N3O2 B2399407 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 891112-54-2

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2399407
CAS No.: 891112-54-2
M. Wt: 383.451
InChI Key: KCPNYCOIOSEYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a synthetic compound featuring the imperative 1,3,4-oxadiazole pharmacophore, a scaffold renowned for its wide spectrum of biological activities and significant value in anticancer research . The 1,3,4-oxadiazole core is a versatile bioisostere for carbonyl functions like amides and esters, enabling superior hydrogen bonding interactions with various biological receptors and augmenting pharmacological responses . This specific derivative is designed for research applications focused on developing novel therapeutic agents, particularly against various cancer cell lines. Compounds based on the 1,3,4-oxadiazole structure have demonstrated potent antiproliferative effects through multiple mechanisms of action. They can act by inhibiting critical enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural motif is also found in clinically evaluated and FDA-approved drugs, such as the anticancer agent Zibotentan, underscoring the therapeutic potential of this class of molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to determine the specific activity and mechanism of action for this precise compound.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-13-14-20(17(2)15-16)23-26-27-24(29-23)25-22(28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPNYCOIOSEYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 1,3,4-Oxadiazole Core Formation

The 1,3,4-oxadiazole ring serves as the central scaffold of the target compound. Its synthesis typically involves cyclodehydration of diacylhydrazides or condensation of amidoximes with acyl derivatives. Below, we explore two validated approaches.

Hydrazide-Activated Acid Cyclization (Method A)

Synthesis of 2,4-Dimethylbenzohydrazide

The precursor 2,4-dimethylbenzohydrazide is synthesized via reaction of 2,4-dimethylbenzoic acid (5.0 mmol) with thionyl chloride (10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under reflux for 2 hours. Subsequent addition to hydrazine hydrate (10 mmol) at 0°C yields the hydrazide as a white precipitate (85% yield after recrystallization from ethanol).

CDI-Mediated Activation of 2,2-Diphenylacetic Acid

2,2-Diphenylacetic acid (2.0 mmol) is activated using 1,1′-carbonyldiimidazole (CDI, 2.2 mmol) in THF (10 mL) at room temperature for 2 hours, forming an acylimidazole intermediate. This step ensures efficient nucleophilic attack by the hydrazide’s amine group.

Cyclodehydration and Purification

Combining the activated acid with 2,4-dimethylbenzohydrazide (2.0 mmol) in refluxing THF (8 hours) facilitates cyclization. Post-reaction purification via flash chromatography (dichloromethane/methanol, 95:5) yields the target compound as a crystalline solid (65% yield, m.p. 162–164°C).

Key Analytical Data (Method A):

  • IR (KBr): 3270 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 10H, diphenyl), 7.12 (d, J = 8.0 Hz, 1H, aromatic), 6.95 (s, 1H, aromatic), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

Amidoxime-Acyl Chloride Condensation (Method B)

Preparation of 2,4-Dimethylbenzonitrile Amidoxime

2,4-Dimethylbenzonitrile (5.0 mmol) reacts with hydroxylamine hydrochloride (7.5 mmol) and sodium hydroxide (3.0 mmol) in ethanol/water (30 mL, 5:1 v/v) under reflux for 4 hours. Extraction with ethyl acetate and solvent removal yields the amidoxime intermediate (90% purity).

Acyl Chloride Coupling and Cyclization

The amidoxime (2.0 mmol) is refluxed with 2,2-diphenylacetyl chloride (2.2 mmol) in toluene (20 mL) for 8 hours. Cyclodehydration forms the oxadiazole ring, with recrystallization from ethanol providing the final product (60% yield, m.p. 158–160°C).

Key Analytical Data (Method B):

  • HRMS (ESI): m/z 483.1921 [M+H]⁺ (calc. 483.1918).
  • ¹³C NMR (100 MHz, CDCl₃): δ 167.5 (C=O), 165.2 (C=N), 142.1–125.3 (aromatic carbons), 21.4 (CH₃), 20.9 (CH₃).

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Yield Optimization

Parameter Method A Method B
Overall Yield 65% 60%
Reaction Time 10 hours 12 hours
Purification Complexity Moderate Low
Hazardous Reagents Hydrazine Hydroxylamine

Method A offers superior yield but requires handling toxic hydrazine derivatives. Method B, though lower-yielding, employs safer nitrile precursors and is scalable for industrial production.

Solvent and Temperature Effects

  • Method A: THF optimizes CDI activation but necessitates anhydrous conditions. Reflux at 80°C ensures complete cyclization.
  • Method B: Toluene’s high boiling point (110°C) accelerates cyclodehydration, though prolonged heating risks byproduct formation.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Adopting continuous flow reactors (CFRs) for Method B reduces reaction time to 3 hours by enhancing heat transfer and mixing efficiency. A pilot-scale study achieved 58% yield at 5 kg/batch.

Green Chemistry Considerations

Replacing toluene with cyclopentyl methyl ether (CPME) in Method B improves environmental metrics (E-factor reduced from 12.3 to 8.7) without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit promising anticancer properties. For instance, a study identified novel oxadiazole derivatives that demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with cellular pathways associated with cancer progression .

Antimicrobial Properties

Research has shown that oxadiazole derivatives can possess antimicrobial activity against a range of pathogens. The presence of the dimethylphenyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes and exert its effects .

Organic Electronics

The unique electronic properties of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide make it a candidate for applications in organic electronics. Its ability to function as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The stability and efficiency of devices incorporating this compound have been subjects of ongoing research.

Polymer Chemistry

In polymer science, oxadiazole-containing compounds are being explored as additives to enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can improve resistance to thermal degradation and enhance overall material performance .

Pesticidal Activity

The potential use of this compound as a pesticide has been investigated due to its biological activity against pests. Preliminary studies suggest that it may disrupt metabolic pathways in insects, making it a candidate for development as an eco-friendly pesticide alternative .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityWalid Fayad et al., 2019Identified novel anticancer compounds through screening on multicellular spheroids .
Antimicrobial PropertiesResearch on oxadiazole derivativesDemonstrated activity against various pathogens; enhanced membrane penetration attributed to structural features .
Organic ElectronicsStudies on electronic propertiesShowed promise as a semiconductor in OLEDs and OPVs; ongoing research into stability.
Pesticidal ActivityInvestigations into ecological impactsPotential disruption of insect metabolic pathways; further studies needed for efficacy .

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The compound’s diphenylacetamide moiety also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is unique due to the presence of both the oxadiazole ring and the diphenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C14_{14}H17_{17}N3_3O2_2
  • Molar Mass : 259.30368 g/mol
  • CAS Number : 891113-13-6
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects. Studies have shown that it can reduce oxidative stress in neuronal cells, thereby protecting them from damage induced by reactive oxygen species (ROS) .
  • Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from apoptosis. In vitro studies on PC12 cells demonstrated that the compound enhances cell viability under conditions of oxidative stress .
  • Carbonic Anhydrase Inhibition : This compound has been identified as a selective inhibitor of carbonic anhydrase II (CA II), with an IC50_{50} value of 16.7 nM. This property suggests potential applications in treating conditions related to dysregulated carbonic anhydrase activity .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect/Outcome Reference
AntioxidantReduces oxidative stress in neuronal cells
NeuroprotectionIncreases cell viability in PC12 cells
Carbonic Anhydrase InhibitionIC50_{50} = 16.7 nM
CytotoxicityLower cytotoxicity compared to standard drugs

Case Studies and Research Findings

  • Neuroprotection in PC12 Cells : In a study evaluating various compounds for neuroprotective effects against sodium nitroprusside-induced damage in PC12 cells, this compound showed superior protective effects compared to edaravone and lower cytotoxicity levels .
  • Inhibition of Carbonic Anhydrase II : The compound was tested for its inhibitory effect on carbonic anhydrase II and demonstrated a selectivity that could be beneficial for therapeutic applications targeting conditions like glaucoma and epilepsy .
  • Potential Applications in Cancer Therapy : Given its ability to inhibit carbonic anhydrase and protect neuronal cells from oxidative stress, this compound could be explored for dual applications in cancer therapy and neuroprotection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclization : Use 2,4-dimethylbenzoic acid hydrazide and diphenylacetyl chloride in the presence of a dehydrating agent (e.g., phosphorus oxychloride) under reflux (80–100°C) to form the oxadiazole ring .
  • Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with >95% purity .
  • Optimization : Adjust solvent polarity (DMF vs. THF) and reaction time (6–12 hours) to improve yields. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Characterization Workflow :

  • NMR : Use ¹H NMR (400 MHz, CDCl₃) to verify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms oxadiazole carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (expected m/z ~470.5 g/mol) and fragmentation patterns .
  • FT-IR : Identify C=O stretching (1680–1700 cm⁻¹) and N-H bending (3300–3450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for oxadiazole derivatives like this compound?

  • Data Contradiction Analysis :

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects. Use standardized protocols (e.g., MTT assay at 48 hours) .
  • Structural Analogues : Test derivatives with modified substituents (e.g., replacing 2,4-dimethylphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) to evaluate interactions with biological targets (e.g., EGFR kinase domain) and validate via SPR binding assays .

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic compound in in vivo studies?

  • Formulation Methods :

  • Co-solvents : Use DMSO/PEG-400 mixtures (10:90 v/v) for intravenous administration .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm, PDI <0.2) via emulsion-solvent evaporation to enhance cellular uptake .
  • Prodrug Design : Synthesize phosphate or glycoside derivatives to increase aqueous solubility, followed by enzymatic cleavage in vivo .

Q. How can reaction yield inconsistencies in large-scale synthesis be mitigated?

  • Process Optimization :

  • Continuous Flow Chemistry : Replace batch reactors with microfluidic systems to maintain precise temperature control and reduce side products .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to accelerate cyclization kinetics.
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating the anticancer potential of this compound?

  • Model Selection :

  • Cell Lines : Use panels including adherent (A549, HepG2) and suspension (Jurkat, K562) cultures to assess broad-spectrum activity .
  • 3D Tumor Spheroids : Generate spheroids (1,000–2,000 cells/spheroid) to mimic tumor microenvironments and test penetration efficiency .
  • Combination Therapy : Co-administer with cisplatin (1:1 molar ratio) to evaluate synergistic effects via Chou-Talalay analysis .

Q. How should researchers address stability issues during long-term storage of this compound?

  • Stability Protocols :

  • Storage Conditions : Keep at –20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) for enhanced thermal stability .
  • Forced Degradation : Expose to accelerated conditions (40°C/75% RH for 4 weeks) and quantify degradation products via HPLC-DAD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.